3,4-Bis(cyclopropylmethoxy)benzoic acid
Description
Contextualization of Benzoic Acid Derivatives in Contemporary Chemical Synthesis and Biological Probe Design
Benzoic acid and its derivatives represent a cornerstone in the fields of organic chemistry and medicinal chemistry. researchgate.netnih.gov The benzoic acid scaffold, a simple aromatic carboxylic acid, serves as a versatile building block for the synthesis of a vast array of more complex molecules. researchgate.net In contemporary chemical synthesis, these derivatives are pivotal starting materials and intermediates for producing pharmaceuticals, agrochemicals, dyes, and polymers. preprints.org The reactivity of the carboxylic acid group, combined with the stability of the benzene (B151609) ring, allows for a multitude of chemical transformations, making it an ideal template for creating diverse chemical libraries.
In the realm of biological probe design and drug discovery, benzoic acid derivatives are of paramount importance. They are found in numerous approved drugs and are continuously investigated for new therapeutic applications. nih.gov The utility of this scaffold is often attributed to its ability to interact with biological targets through various mechanisms. researcher.life Researchers frequently modify the benzoic acid core with different functional groups to modulate properties such as binding affinity, selectivity, and pharmacokinetic profiles. This strategic modification allows for the development of highly specific biological probes to investigate cellular processes and for the creation of new therapeutic agents targeting a wide range of diseases, including cancer and infectious diseases. researchgate.netnih.gov
Overview of 3,4-Bis(cyclopropylmethoxy)benzoic Acid as a Unique Benzoic Acid Scaffold
This compound is a distinct molecule within the broader class of benzoic acid derivatives. Its structure is characterized by a central benzoic acid core with two cyclopropylmethoxy groups attached at the 3 and 4 positions of the benzene ring. The presence of these cyclopropylmethoxy substituents imparts unique structural and electronic properties to the molecule. The cyclopropyl (B3062369) group is a highly strained, three-membered ring that can exhibit electronic properties similar to a double bond and can influence the conformation of the molecule. In medicinal chemistry, the incorporation of cyclopropyl groups is a well-established strategy to enhance metabolic stability, improve potency, and modulate the physicochemical properties of a drug candidate.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1369851-30-8 |
| Molecular Formula | C15H18O4 |
| Molecular Weight | 262.3 g/mol |
| IUPAC Name | This compound |
| Synonyms | Benzoic acid, 3,4-di(cyclopropylmethoxy)- |
This data is compiled from publicly available chemical databases.
Scope and Research Objectives for Comprehensive Academic Investigation of the Compound
Given the limited specific research on this compound, a comprehensive academic investigation would be highly valuable. The primary research objectives should focus on elucidating its fundamental chemical and biological properties.
Key Research Objectives:
Development of Efficient Synthetic Routes: A crucial first step would be to develop and optimize a scalable and efficient synthesis for this compound. This would involve exploring different starting materials and reaction conditions to achieve high yields and purity, making the compound more accessible for further research.
Physicochemical Characterization: A thorough characterization of its physical and chemical properties is necessary. This includes determining its solubility in various solvents, its pKa, and its stability under different conditions. This data is fundamental for any future application.
Exploration of Biological Activity: A primary objective would be to screen this compound for a range of biological activities. Based on the known activities of other benzoic acid derivatives, initial screenings could focus on areas such as anticancer, antimicrobial, and anti-inflammatory properties.
Structure-Activity Relationship (SAR) Studies: Should any significant biological activity be identified, subsequent research should focus on synthesizing analogs of this compound to establish structure-activity relationships. This would involve modifying the cyclopropylmethoxy groups or the carboxylic acid moiety to understand how these changes impact its biological effects.
Investigation as a Biological Probe: Given the unique structural features, this compound could be explored as a potential biological probe. This would involve designing and synthesizing fluorescently labeled or otherwise tagged versions of the molecule to visualize its interactions with biological systems.
A comprehensive investigation guided by these objectives would significantly contribute to the understanding of this unique benzoic acid derivative and could uncover novel applications in chemistry and biology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-bis(cyclopropylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c16-15(17)12-5-6-13(18-8-10-1-2-10)14(7-12)19-9-11-3-4-11/h5-7,10-11H,1-4,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSFZUGHYOLAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C(=O)O)OCC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3,4 Bis Cyclopropylmethoxy Benzoic Acid
Established Synthetic Pathways to 3,4-Bis(cyclopropylmethoxy)benzoic Acid
The conventional synthesis of this compound is built upon fundamental organic reactions, primarily ether formation and oxidation. The specific pathway is often dictated by the availability and cost of starting materials.
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. icj-e.orgslideshare.net For this compound, the primary disconnections are made at the two ether linkages and the carboxylic acid group.
Two main retrosynthetic routes can be envisioned:
Route A: Disconnection of the two C-O ether bonds leads to a key precursor, 3,4-dihydroxybenzoic acid (also known as protocatechuic acid), and a cyclopropylmethylating agent, such as cyclopropylmethyl bromide . This is a convergent approach where the core benzoic acid structure is functionalized in a later step. Protocatechuic acid is a naturally occurring phenolic acid and a metabolite in the shikimate pathway, making it an accessible starting material. chemcess.comnih.gov
Route B: An alternative disconnection involves first targeting the carboxylic acid group. This suggests a precursor like 3,4-bis(cyclopropylmethoxy)toluene , which can be oxidized to the final product. This precursor would, in turn, be synthesized from 3,4-dihydroxytoluene and a cyclopropylmethylating agent. A similar strategy could start from 3,4-bis(cyclopropylmethoxy)benzaldehyde , which would then be oxidized to the carboxylic acid. nih.govnih.gov
The choice between these routes depends on factors like precursor availability, reaction efficiency, and ease of purification. Route A, starting from 3,4-dihydroxybenzoic acid or its ester, is often preferred in a laboratory setting due to the well-established chemistry of this precursor. nih.govtandfonline.comresearchgate.net
Alkylation and Oxidation Strategies in Synthesis
Alkylation Strategy: Williamson Ether Synthesis
The formation of the two ether linkages in this compound is typically achieved via the Williamson ether synthesis. masterorganicchemistry.com This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. masterorganicchemistry.com In this context, the hydroxyl groups of a catechol derivative (a compound with two adjacent hydroxyl groups on a benzene (B151609) ring) are deprotonated by a base to form a more nucleophilic phenoxide. researchgate.net
The general reaction is as follows: The hydroxylated precursor (e.g., an ester of 3,4-dihydroxybenzoic acid) is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate solvent like acetone (B3395972) or dimethylformamide (DMF). masterorganicchemistry.com Subsequently, the alkylating agent, typically cyclopropylmethyl bromide or cyclopropylmethyl chloride , is added to the reaction mixture. The synthesis of these cyclopropylmethyl halides from cyclopropanemethanol is a well-documented process. google.com
Oxidation Strategies
The method of oxidation depends on the precursor chosen during the retrosynthetic planning.
Oxidation of an Aldehyde: If the synthesis proceeds through a 3,4-bis(cyclopropylmethoxy)benzaldehyde intermediate, this aldehyde must be oxidized to form the carboxylic acid group. This is a common and efficient transformation in organic synthesis. Various oxidizing agents can be employed, including potassium permanganate (B83412) (KMnO₄) in an alkaline solution or chromium-based reagents. youtube.com More environmentally friendly methods utilize air or molecular oxygen as the oxidant, often in the presence of a catalyst. misericordia.eduresearchgate.net Several Desulfovibrio strains of bacteria have also been shown to oxidize substituted benzaldehydes to their corresponding benzoic acids. nih.govnih.gov
Oxidation of a Toluene (B28343) Derivative: For industrial-scale production, the oxidation of a substituted toluene is a preferred method. snowhitechem.comresearchgate.net In this approach, a 3,4-bis(cyclopropylmethoxy)toluene precursor would be subjected to liquid-phase air oxidation. This reaction is typically catalyzed by heavy metal salts, such as cobalt or manganese naphthenates, under elevated temperature and pressure. snowhitechem.comgoogle.com
Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale Production
Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring economic viability on both laboratory and industrial scales.
Laboratory Scale Optimization
For laboratory synthesis, the Williamson ether synthesis is a key step to optimize. The choice of base, solvent, and temperature can significantly impact the reaction's efficiency. A strong base like sodium hydride in an aprotic polar solvent like THF or DMSO ensures complete deprotonation of the phenol, while a weaker base like potassium carbonate in acetone is often sufficient and easier to handle. masterorganicchemistry.com The reaction temperature is typically kept moderate to avoid side reactions.
For the oxidation step, using potassium permanganate is a robust laboratory method, though it generates manganese dioxide waste. youtube.com The reaction is often followed by recrystallization to purify the final benzoic acid product. chem21labs.com
Interactive Table: Comparison of Laboratory Conditions for Analogous Etherification Reactions
Industrial Scale Optimization
On an industrial scale, the focus shifts to cost-effectiveness, safety, and process efficiency. The liquid-phase air oxidation of a toluene derivative is the dominant commercial method for producing benzoic acid and its analogues. snowhitechem.comresearchgate.net
Key optimization parameters include:
Catalyst: A composite catalyst system, often containing cobalt and manganese salts with a bromide promoter, is used to initiate and sustain the radical oxidation process. google.com
Process Type: Continuous reaction processes are favored over batch processes as they offer better control over the highly exothermic oxidation reaction, reduce the risk of explosion, and improve oxygen utilization. wipo.int
Reaction Conditions: The reaction is typically carried out at temperatures between 140-165°C and pressures of 0.3-0.4 MPa. snowhitechem.com
Purification: The crude product is purified by distillation or recrystallization to meet the required purity standards for industrial or pharmaceutical use. snowhitechem.com
Interactive Table: Typical Industrial Conditions for Substituted Benzoic Acid Production
Novel and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. The synthesis of this compound can benefit from these "green" chemistry principles.
Exploration of Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry aims to reduce waste, use less hazardous materials, and improve energy efficiency. acs.org
Greener Solvents and Catalysts: For the etherification step, replacing traditional volatile organic solvents with greener alternatives is a key goal. Water is an ideal green solvent, and catalytic methods for reductive etherification in aqueous solutions have been developed for other ethers. nih.gov The use of phase-transfer catalysts can also improve the efficiency of Williamson synthesis, potentially reducing the need for harsh conditions and large solvent volumes. numberanalytics.com Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also been explored as both catalysts and reaction media for various organic reactions. nih.gov
Atom-Economic Oxidations: For the oxidation step, replacing stoichiometric heavy-metal oxidants with catalytic methods that use atmospheric oxygen is a significant improvement. misericordia.edu N-heterocyclic carbenes have been investigated as organic catalysts for the oxidation of benzaldehydes using air, eliminating heavy metal waste. misericordia.edu Continuous flow processes using oxygen as the oxidant not only improve safety but also represent a greener approach due to higher atom economy and energy efficiency. wipo.int
Alternative Energy Sources: The use of microwave irradiation or sonochemical methods can accelerate reaction rates, often leading to higher yields in shorter times and with less energy consumption compared to conventional heating. numberanalytics.com
Development of Catalyst-Free or Solvent-Free Methods for Analogous Compounds
A major advancement in green ether synthesis is the development of solvent-free methods. For analogous aromatic ethers, the Williamson synthesis has been successfully performed under solvent-free conditions by simply heating the phenolic compound with an alkylating agent in the presence of a solid base like potassium carbonate or sodium bicarbonate. tandfonline.comresearchgate.net This approach dramatically reduces solvent waste, simplifies product purification, and is highly desirable from an environmental perspective.
Interactive Table: Comparison of Conventional vs. Solvent-Free Etherification
Furthermore, novel methods for ether synthesis that avoid traditional alkylating agents are being explored. A patent describes a solvent-free, silver-catalyzed reaction between an aldehyde and a silane (B1218182) to form ether compounds, representing a departure from classical methods. google.com While not directly demonstrated for the target molecule, these innovative strategies showcase the ongoing evolution toward more sustainable chemical manufacturing.
Derivatization Strategies and Functional Group Transformations
The chemical structure of this compound offers three primary sites for modification: the carboxylic acid moiety, the aromatic ring, and the cyclopropylmethoxy groups. These sites allow for a range of derivatization strategies to explore structure-activity relationships and develop new chemical entities.
Chemical Modifications at the Carboxylic Acid Moiety
The carboxylic acid group is the most readily derivatized functional group in the molecule. Standard organic transformations can be employed to generate a variety of derivatives, including esters and amides.
Esterification: The formation of esters from this compound can be achieved through several established methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. wikipedia.org For more sterically hindered alcohols, or to avoid harsh acidic conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be utilized. chemicalbook.com The synthesis of methyl 3,4-bis(cyclopropylmethoxy)benzoate has been reported, providing a key ester derivative. nih.gov
Amide Formation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride. Treatment of the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield 3,4-bis(cyclopropylmethoxy)benzoyl chloride. nih.gov This acyl chloride can then be reacted with a wide range of primary or secondary amines to form the corresponding amides. nih.govnih.gov Alternatively, direct amide coupling can be achieved using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide. nih.gov These methods are particularly useful for coupling with less nucleophilic amines, such as anilines.
Table 1: Representative Derivatization Reactions at the Carboxylic Acid Moiety
| Derivative Type | Reagents and Conditions | Product |
| Methyl Ester | CH₃OH, H₂SO₄ (cat.), reflux | Methyl 3,4-bis(cyclopropylmethoxy)benzoate |
| Ethyl Ester | C₂H₅OH, DCC, DMAP, CH₂Cl₂ | Ethyl 3,4-bis(cyclopropylmethoxy)benzoate |
| Benzoyl Chloride | SOCl₂, reflux | 3,4-Bis(cyclopropylmethoxy)benzoyl chloride |
| N-Phenyl Amide | 1. SOCl₂, reflux 2. Aniline, Pyridine | N-Phenyl-3,4-bis(cyclopropylmethoxy)benzamide |
| N-Benzyl Amide | HATU, Benzylamine, DIPEA, DMF | N-Benzyl-3,4-bis(cyclopropylmethoxy)benzamide |
Exploration of Substituent Effects on the Cyclopropylmethoxy Groups
The two cyclopropylmethoxy groups significantly influence the electronic and steric properties of the benzoic acid. These groups are generally considered electron-donating through resonance from the ether oxygen atoms, which can affect the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution. nih.gov The alkoxy groups activate the benzene ring, directing incoming electrophiles primarily to the ortho and para positions relative to the ether linkages. However, in this 3,4-disubstituted pattern, the remaining positions (2, 5, and 6) are available for further functionalization.
The stability of the cyclopropylmethyl ether linkage is an important consideration. While generally stable, ether cleavage can occur under harsh acidic conditions, such as with strong hydrohalic acids (HBr, HI) or Lewis acids like boron tribromide (BBr₃). bldpharm.comresearchgate.net The cyclopropylmethyl group itself can be susceptible to rearrangement under certain cationic conditions, although this is less common for ether linkages compared to, for example, solvolysis of cyclopropylmethyl halides. The stability of these groups under various reaction conditions is a key factor in planning multi-step syntheses.
Systematic studies on how modifying the cyclopropyl (B3062369) ring or the methylene (B1212753) bridge affects the biological activity of related compounds are not widely reported for this specific scaffold. However, such modifications represent a viable strategy for fine-tuning the properties of the molecule. For instance, introducing substituents on the cyclopropyl ring could modulate lipophilicity and metabolic stability.
Advanced Structural Characterization and Spectroscopic Analysis of 3,4 Bis Cyclopropylmethoxy Benzoic Acid
Solid-State Structural Elucidation:
Analysis of Intermolecular Interactions and Crystal Packing:Without crystallographic data, a factual analysis of the solid-state packing, hydrogen bonding, and other intermolecular interactions is impossible.
While general principles of spectroscopy and crystallography could be applied to predict the expected characteristics of 3,4-Bis(cyclopropylmethoxy)benzoic acid , such a discussion would be hypothetical. It would not constitute the detailed, research-based findings requested and would violate the core requirement for scientific accuracy based on published data.
Until such characterization data is published in peer-reviewed literature or made available in public databases, a comprehensive and factual article on these specific analytical aspects of This compound cannot be generated.
Conformational Analysis and Stereochemical Investigations
The spatial arrangement of the atoms in this compound is not static but rather a dynamic equilibrium of various conformations. The rotational freedom around the single bonds, particularly those connecting the cyclopropylmethoxy substituents to the aromatic ring, gives rise to a complex potential energy surface. Investigating these conformational preferences and their stereochemical implications provides a deeper insight into the molecule's structural dynamics.
Conformational Preferences of the Cyclopropylmethoxy Substituents
Theoretical investigations on anisole (B1667542) (methoxybenzene) have shown that the planar conformation, where the methyl group is in the plane of the benzene (B151609) ring, is the most stable. This preference is attributed to favorable electronic interactions between the oxygen lone pairs and the aromatic π-system. However, the rotational barrier is relatively low, allowing for out-of-plane conformations to be populated at ambient temperatures.
For the 3,4-disubstituted pattern, the interplay between the two alkoxy groups becomes significant. In the case of 3,4-dimethoxybenzoic acid, X-ray crystallography has revealed specific orientations of the methoxy (B1213986) groups. These studies suggest that the methoxy groups tend to lie close to the plane of the benzene ring, though slight torsions are common to alleviate steric hindrance.
In this compound, the cyclopropylmethyl group is bulkier than a simple methyl group. This increased steric demand is expected to influence the preferred rotational conformers. The rotation around the C(aryl)-O bond will likely be more restricted. Furthermore, the orientation of the cyclopropyl (B3062369) group itself, relative to the methylene (B1212753) bridge and the oxygen atom, adds another layer of conformational complexity. The cyclopropyl group is known to exhibit unique electronic properties, behaving in some contexts like a double bond, which could lead to specific stereoelectronic interactions influencing its preferred orientation.
Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for exploring these conformational landscapes. Such studies on related alkoxybenzoic acids have helped to quantify the energy differences between various rotamers. By analogy, it can be predicted that the lowest energy conformers of this compound will seek to minimize steric clashes between the two cyclopropylmethoxy groups and between these groups and the carboxylic acid moiety, while still attempting to achieve favorable electronic delocalization with the aromatic ring.
Table 1: Predicted Torsional Angles and Rotational Barriers for this compound (based on analogous compounds)
| Dihedral Angle | Predicted Stable Conformation (degrees) | Estimated Rotational Barrier (kcal/mol) | Basis of Estimation |
|---|---|---|---|
| C2-C3-O-CH₂ | ~0 or ~180 (near planar) | 3 - 5 | Analogy with anisole and substituted anisoles |
| C5-C4-O-CH₂ | ~0 or ~180 (near planar) | 3 - 5 | Analogy with anisole and substituted anisoles |
Note: These values are estimations based on data from analogous methoxy-substituted compounds and general principles of conformational analysis. Experimental verification is required.
Impact of Stereochemistry on Molecular Architecture
The substitution pattern at the 3 and 4 positions of the benzoic acid core means that the two cyclopropylmethoxy groups are adjacent. This proximity can lead to significant steric interactions, which may force the groups to adopt specific, potentially non-planar, conformations. This could, in turn, influence the planarity of the carboxylic acid group relative to the benzene ring. In many benzoic acid derivatives, the carboxylic acid group is slightly twisted out of the plane of the aromatic ring. The extent of this torsion in this compound would be a balance between conjugative stabilization (favoring planarity) and steric repulsion from the ortho-substituent (the cyclopropylmethoxy group at the 3-position).
The presence of the cyclopropyl rings introduces specific stereochemical features. The cyclopropyl group itself is a rigid triangular structure. The way these rings are oriented in space will have a profound effect on the molecular packing in the solid state and the accessibility of different parts of the molecule for intermolecular interactions. For instance, the hydrogen atoms on the cyclopropyl rings can participate in weak hydrogen bonding or van der Waals interactions, influencing the crystal lattice.
Table 2: Key Structural Parameters Influenced by Stereochemistry
| Structural Parameter | Expected Influence of Stereochemistry | Method of Investigation |
|---|---|---|
| C(aryl)-C(carboxyl) Torsion Angle | Likely non-zero due to steric hindrance from the 3-substituent. | X-ray Crystallography, Computational Modeling |
| Inter-substituent Distance | Governed by the rotational conformations of the C(aryl)-O bonds. | X-ray Crystallography, NOESY NMR |
| Molecular Dipole Moment | Dependent on the vector sum of bond dipoles, which is conformation-dependent. | Computational Modeling, Dielectric Measurements |
Computational and Theoretical Studies on 3,4 Bis Cyclopropylmethoxy Benzoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
No peer-reviewed articles or database entries were identified that provide detailed quantum chemical calculations for 3,4-Bis(cyclopropylmethoxy)benzoic acid.
Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies
There are no available DFT studies that have optimized the molecular geometry of this compound or calculated its vibrational frequencies. Such studies would provide valuable insights into the molecule's three-dimensional structure, bond lengths, bond angles, and infrared spectrum.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other reactivity descriptors for this compound is not present in the surveyed literature. This data is essential for predicting the molecule's chemical reactivity, kinetic stability, and electronic properties.
Molecular Dynamics Simulations
No research has been published detailing molecular dynamics simulations of this compound.
Conformational Landscape Exploration in Solution and Protein Binding Environments
There is a lack of studies exploring the conformational landscape of this compound in different solvent environments or within a protein binding pocket. This type of simulation is critical for understanding the molecule's flexibility and the range of shapes it can adopt.
Ligand-Protein Interaction Dynamics with Potential Biological Targets (Preclinical Models)
As a precursor molecule, there has been no reported research on the interaction dynamics between this compound and potential biological targets. Such studies are typically reserved for compounds with known or suspected biological activity.
In Silico Pharmacophore Modeling and Ligand-Based Design
No pharmacophore models have been developed based on this compound, nor has it been used in any published ligand-based drug design studies. Pharmacophore modeling is generally applied to a series of active compounds to identify the essential features for biological activity, a context in which this specific precursor has not been explored.
Preclinical Mechanistic Investigations of 3,4 Bis Cyclopropylmethoxy Benzoic Acid and Its Analogues
In Vitro Receptor Binding and Enzyme Inhibition Assays
There is currently no specific data detailing the binding affinity of 3,4-Bis(cyclopropylmethoxy)benzoic acid to biological targets such as PDE4. The potential for this compound to act as a PDE4 inhibitor can be inferred from the activity of other benzoic acid derivatives, but this requires experimental validation. nih.gov
The inhibitory potency of this compound against specific enzymes has not been reported. Future studies would be necessary to determine its IC50 values against enzymes of therapeutic interest.
Cell-Based Assays for Target Engagement and Pathway Modulation
Cell-based assays on analogues of this compound have provided valuable information on their effects on cellular signaling and gene regulation.
Research on the analogue 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) has demonstrated its ability to modulate the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway. mdpi.com In human lung epithelial cells (A549), DGM was found to inhibit the TGF-β1-stimulated phosphorylation of Smad2 and Smad3. mdpi.com This inhibition of the Smad pathway is a critical mechanism for controlling the epithelial-mesenchymal transition (EMT), a process implicated in fibrosis. mdpi.com
The table below summarizes the observed effects of the analogue DGM on key signaling proteins.
| Compound Analogue | Cell Line | Pathway Investigated | Key Effect |
| 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) | A549 | TGF-β1/Smad | Decreased phosphorylation of Smad2 and Smad3 mdpi.com |
Studies using cellular models of pulmonary fibrosis have shown that DGM can regulate the expression of key proteins involved in this process. In A549 cells stimulated with TGF-β1, DGM treatment led to a decrease in the expression of mesenchymal markers such as α-smooth muscle actin (α-SMA) and vimentin, while increasing the expression of the epithelial marker E-cadherin. mdpi.com This indicates a reversal of the EMT process at the protein level.
The following table details the regulatory effects of the analogue DGM on specific protein expression.
| Compound Analogue | Cellular Model | Protein | Effect on Expression |
| 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) | TGF-β1-stimulated A549 cells | α-SMA | Decreased mdpi.com |
| 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) | TGF-β1-stimulated A549 cells | Vimentin | Decreased mdpi.com |
| 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) | TGF-β1-stimulated A549 cells | E-cadherin | Increased mdpi.com |
Mechanisms of Biological Interaction at the Molecular Level
The precise molecular-level interactions of this compound with its biological targets have not yet been elucidated. Understanding these interactions would require structural biology studies, such as X-ray crystallography or NMR spectroscopy, of the compound in complex with its target proteins. Such studies would provide detailed information on the binding mode and the specific amino acid residues involved in the interaction, which is crucial for further structure-based drug design and optimization.
Elucidation of Ligand-Protein Interaction Modes
Detailed experimental data elucidating the specific ligand-protein interaction modes for this compound are not extensively available in the public domain. The characterization of how a ligand, such as this benzoic acid derivative, interacts with its protein target is fundamental to understanding its mechanism of action. This process is typically investigated using a variety of biophysical and computational techniques.
The primary goal of such studies is to identify the specific amino acid residues within the protein's binding pocket that form key interactions with the ligand. These interactions can include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. The spatial arrangement and nature of these bonds determine the affinity and specificity of the ligand for its target protein.
Key aspects that would be investigated in preclinical studies include:
Binding Affinity: Quantitative measurement of the strength of the interaction between the ligand and the protein, often expressed as the dissociation constant (Kd) or inhibition constant (Ki).
Structural Analysis: Techniques like X-ray crystallography or cryo-electron microscopy could provide a high-resolution, three-dimensional structure of the ligand bound to the protein. This would offer a precise map of all intermolecular contacts.
Computational Modeling: Molecular docking and molecular dynamics simulations are often employed to predict and analyze the binding mode of a ligand. These computational approaches can help to visualize the interaction and predict the energetic contributions of different parts of the molecule to the binding affinity.
Without specific studies on this compound, any discussion of its interaction with a protein target remains speculative. However, the presence of the carboxylic acid group suggests the potential for forming strong ionic and hydrogen bonds with corresponding residues in a binding pocket, while the cyclopropylmethoxy groups would likely engage in hydrophobic interactions.
Characterization of Allosteric or Orthosteric Binding Sites
Currently, there is no publicly available information that characterizes whether this compound binds to an allosteric or orthosteric site on its putative protein target. The distinction between these two types of binding sites is crucial for understanding the compound's pharmacological effect.
Orthosteric Binding: This refers to a ligand binding at the same site as the endogenous substrate or agonist of a protein. nih.gov Orthosteric ligands often act as competitive inhibitors, directly blocking the normal function of the protein. nih.gov
Allosteric Binding: This involves a ligand binding to a site on the protein that is topographically distinct from the orthosteric site. nih.gov The binding of an allosteric modulator can induce a conformational change in the protein, which in turn alters the properties of the orthosteric site, leading to either potentiation or inhibition of the protein's activity. nih.gov
Determining the nature of the binding site typically involves a series of competition binding assays and functional studies. For example, researchers might investigate whether this compound can be displaced by a known orthosteric ligand, or if its binding is non-competitive.
In Vitro Metabolic Stability and Metabolite Identification
Assessment of Metabolic Pathways in Hepatic Microsomal Systems
Specific data from in vitro metabolic stability studies for this compound in hepatic microsomal systems are not available in the peer-reviewed literature. Such studies are a standard component of preclinical drug development, designed to predict the metabolic fate of a new chemical entity in the liver. nih.govnih.gov
Hepatic microsomes are vesicles of the endoplasmic reticulum isolated from liver cells and contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov By incubating a compound with liver microsomes in the presence of necessary cofactors (like NADPH), researchers can assess its metabolic stability. nih.gov
The primary outcomes of these assays are typically:
In Vitro Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized.
Intrinsic Clearance (CLint): A measure of the inherent metabolic capacity of the liver for a specific compound. nih.gov
These parameters help in predicting the in vivo hepatic clearance, which is a major determinant of a drug's oral bioavailability and dosing frequency. nuvisan.com
For a compound like this compound, potential metabolic pathways that would be investigated in a hepatic microsomal system include:
O-dealkylation: Cleavage of the ether linkages of the cyclopropylmethoxy groups.
Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the cyclopropyl (B3062369) groups.
Conjugation: While phase II conjugation reactions (like glucuronidation) are less prominent in microsomal systems unless supplemented with cofactors like UDPGA, the carboxylic acid moiety would be a prime candidate for such metabolic transformations in more complete systems like hepatocytes.
The presence of the cyclopropyl groups may influence metabolic stability, as these moieties can sometimes be resistant to metabolism or lead to specific metabolic pathways. Without experimental data, the precise metabolic fate of this compound remains undetermined.
Structural Elucidation of Major Metabolites Formed In Vitro
There is no available research that details the structural elucidation of major metabolites of this compound formed in vitro. The process of metabolite identification is critical for understanding a compound's potential for pharmacologically active or toxic metabolites.
This process typically involves incubating the parent drug with a biological matrix, such as liver microsomes or hepatocytes, and then analyzing the resulting mixture using advanced analytical techniques. springernature.com High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS) is the primary tool for this purpose. mdpi.com
The general workflow for metabolite identification includes:
Incubation: The compound is incubated with the in vitro system (e.g., hepatic microsomes) for a defined period.
Sample Preparation: The reaction is stopped, and the sample is processed to remove proteins and other interfering substances.
LC-MS/MS Analysis: The sample is injected into an LC-MS/MS system. The liquid chromatography separates the parent compound from its metabolites based on their physicochemical properties. The mass spectrometer then detects and fragments the ions, providing information about their mass-to-charge ratio and structural fragments.
Data Analysis: Sophisticated software is used to compare the mass spectra of the parent drug and potential metabolites. The mass shifts and fragmentation patterns help in postulating the chemical structures of the metabolites.
For this compound, hypothetical major metabolites could arise from the metabolic pathways mentioned previously, such as O-dealkylation or hydroxylation. For instance, the loss of one or both cyclopropylmethyl groups would result in mono- and di-hydroxybenzoic acid derivatives. The exact structures of any metabolites would require confirmation through techniques like nuclear magnetic resonance (NMR) spectroscopy, should sufficient quantities of the metabolites be produced and isolated.
Advanced Analytical Methodologies for 3,4 Bis Cyclopropylmethoxy Benzoic Acid Research
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of benzoic acid derivatives due to its efficiency, versatility, and cost-effectiveness. ekb.eg The development of an HPLC method for 3,4-Bis(cyclopropylmethoxy)benzoic acid would involve a systematic process of selecting the appropriate stationary and mobile phases to achieve optimal separation from impurities. Validation of these methods is critical and is typically performed following the guidelines from the International Conference on Harmonization (ICH), which assess parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). ekb.egnih.gov
Reversed-phase (RP) HPLC is the most prevalent chromatographic mode for the analysis of benzoic acid and its derivatives. youtube.com This technique employs a nonpolar stationary phase, typically a C18 or C8 silica-based column, and a polar mobile phase. ekb.egyoutube.comsielc.com In RP-HPLC, hydrophobic or less polar compounds, like many benzoic acid derivatives, interact more strongly with the stationary phase, leading to longer retention times. youtube.com
The mobile phase usually consists of a mixture of water or an aqueous buffer and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727). ekb.egugm.ac.id To improve peak shape and control the ionization state of the acidic analyte, additives like formic acid, acetic acid, or trifluoroacetic acid are commonly incorporated into the mobile phase. helixchrom.comsielc.comijsr.netvu.edu.au For instance, a method developed for a related compound, 2,4,6-trifluorobenzoic acid, utilized a Zorbax SB-Aq column with a gradient mixture of a triethylamine (B128534) buffer and an acetonitrile/methanol/water solvent mixture. ekb.eg
Table 1: Examples of Reversed-Phase HPLC Conditions for Benzoic Acid Derivatives
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Analyte | Benzoic acid, 3,4,5-trimethoxy- | 2,4,6 Trifluro benzoic acid | Benzoic acid |
| Column | Newcrom R1 sielc.com | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm ekb.eg | Germini-C18, 5 µm, 50 mm x 4.6 mm researchgate.netthaiscience.info |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid sielc.com | A: 0.1% triethylamine (pH 4.0); B: MeCN/Methanol/Water (70:20:10) ekb.eg | 0.05 M ammonium (B1175870) acetate (B1210297) (pH 4.4) and methanol (60:40) researchgate.netthaiscience.info |
| Detection | MS-compatible (with formic acid) sielc.com | UV at 205 nm ekb.eg | Diode-Array Detector (DAD) at 234 nm researchgate.netthaiscience.info |
| Reference | sielc.com | ekb.eg | researchgate.netthaiscience.info |
While less common for this class of compounds, normal-phase (NP) HPLC, which uses a polar stationary phase (e.g., silica) and a non-polar mobile phase, could also be explored. In NP-HPLC, polar compounds are retained longer. This mode could offer alternative selectivity for separating isomers or highly polar impurities that are not well-resolved by RP-HPLC.
The choice of detector is crucial for achieving the required sensitivity and selectivity.
UV/Visible (UV/Vis) Detection: This is the most common detection method for HPLC analysis of aromatic compounds like benzoic acids, which inherently absorb UV light. shimadzu.com The selection of an optimal wavelength is critical for maximizing sensitivity. For various benzoic acid derivatives, detection wavelengths are often set between 227 nm and 235 nm. ugm.ac.idhelixchrom.comresearchgate.netmdpi.com A method for benoxinate, a related ester of a substituted benzoic acid, utilized UV detection at 308 nm. nih.gov
Photodiode Array (PDA) Detection: A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), offers a significant advantage over a standard UV detector by acquiring the entire UV-Vis spectrum for each point in the chromatogram. shimadzu.comnih.gov This capability is invaluable for method development, allowing for the determination of the optimal detection wavelength in a single run. nih.gov Furthermore, PDA detection is widely used to assess peak purity by comparing spectra across a single chromatographic peak, which can help identify co-eluting impurities. shimadzu.com
Fluorescence Detection: For trace analysis, fluorescence detection can offer superior sensitivity and selectivity compared to UV detection. nih.gov This technique is applicable if the analyte is naturally fluorescent or can be chemically modified (derivatized) to become fluorescent. While this compound's native fluorescence is not documented, the analysis of other compounds demonstrates the power of this technique. For example, HPLC with fluorescence detection (HPLC-FLD) has been successfully used for the sensitive quantification of bisphenols and fluorescent whitening agents in complex matrices. nih.govresearchgate.net The selectivity is high because only compounds that fluoresce at the specified excitation and emission wavelengths are detected. nih.gov
Mass Spectrometry (MS)-Based Analytical Techniques
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing molecular weight and structural information. When coupled with a chromatographic separation technique, it offers unparalleled selectivity and sensitivity.
For the trace analysis and definitive quantification of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. lcms.cz This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. It is particularly effective for quantifying low-level impurities or analyzing the compound in complex biological or environmental matrices. ijsr.netlcms.cz
Development of an LC-MS/MS method involves optimizing both the chromatographic conditions and the mass spectrometer parameters. For acidic compounds like benzoic acids, analysis is typically performed using an electrospray ionization (ESI) source in negative ion mode, which readily forms the deprotonated molecule [M-H]⁻. ijsr.netvu.edu.auresearchgate.net
Quantitative analysis is most reliably performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., the [M-H]⁻ of the analyte) is selected and fragmented, and a specific product ion is monitored. ijsr.netpsu.edu This process is highly selective and significantly reduces background noise, enabling very low limits of detection (LOD) and quantification (LOQ). ijsr.netpsu.edu For example, a method for the genotoxic impurity 4-(bromomethyl)benzoic acid achieved an LOQ of 0.5 ppm using LC-MS/MS with MRM. ijsr.net For accurate quantification, especially in complex samples, isotopically labeled internal standards (e.g., ¹³C₆-benzoic acid) are often employed to compensate for matrix effects and variations in instrument response. researchgate.netpsu.edunih.gov
Table 2: Typical LC-MS/MS Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Analyte(s) | Hippuric acid and Benzoic acid researchgate.netnih.gov | 4-(bromomethyl)benzoic acid ijsr.net |
| Chromatography | Reversed-Phase HPLC researchgate.netnih.gov | Reversed-Phase HPLC (Inertsil ODS 3V column) ijsr.net |
| Ionization Source | APCI, Negative Ion Mode researchgate.netnih.gov | ESI, Negative Ion Mode ijsr.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.netnih.gov | Multiple Reaction Monitoring (MRM) ijsr.net |
| Internal Standard | ¹³C₆-hippuric acid, ¹³C₆-benzoic acid researchgate.netnih.gov | Not specified, but common practice |
| Application | Quantitative analysis in urine researchgate.netnih.gov | Trace level impurity quantification in drug substance ijsr.net |
| Reference | researchgate.netnih.gov | ijsr.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Benzoic acids are generally non-volatile due to their polarity and hydrogen-bonding capabilities. Therefore, direct analysis by GC-MS is challenging. lcms.cz
To make them suitable for GC-MS analysis, benzoic acids typically require a derivatization step to convert the polar carboxylic acid group into a more volatile ester or silyl (B83357) ester. This process adds complexity and potential sources of error to the analysis. While LC-MS/MS has largely supplanted GC-MS for this class of compounds due to the elimination of the need for derivatization, GC-MS can still be a viable option, particularly in contexts where established derivatization protocols exist. lcms.cz For example, it has been used for the analysis of certain acidic herbicides and preservatives after appropriate sample preparation. lcms.czresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis
While Nuclear Magnetic Resonance (NMR) spectroscopy is primarily renowned as the most powerful tool for unambiguous structure elucidation, it can also be employed as a quantitative technique (qNMR). mdpi.com Quantitative NMR provides a direct measurement of the molar concentration of an analyte without the need for identical calibration standards.
The principle of qNMR relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. For quantification of this compound, a certified internal standard of known concentration would be added to the sample. The concentration of the analyte can then be calculated by comparing the integral of one of its characteristic, well-resolved signals to the integral of a signal from the internal standard.
This method is highly accurate and precise, as it does not depend on the response factors that can vary in chromatographic methods. However, it is generally less sensitive than chromatographic techniques, typically requiring analyte concentrations in the millimolar (mM) range. ucl.ac.uk Its primary utility in this context would be for purity assessments of the neat compound or for quantifying it in simple, concentrated solutions where high accuracy is paramount.
Bioanalytical Method Development for In Vitro and Ex Vivo Research Matrices
In the context of preclinical research, understanding the behavior of a compound in biological systems is paramount. Although specific preclinical data for this compound is not publicly available, the development of a robust bioanalytical method would be a prerequisite for any such studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.
The development of an LC-MS/MS method for this compound would involve optimizing chromatographic conditions to achieve separation from endogenous matrix components and selecting specific mass transitions (parent ion to product ion) in multiple reaction monitoring (MRM) mode to ensure selectivity. For a benzoic acid derivative, negative ion mode electrospray ionization (ESI) would likely be employed.
Sample Preparation Techniques for Complex Biological Samples
The primary challenge in bioanalysis is the removal of interfering endogenous components from the biological matrix (e.g., plasma, tissue homogenates) that can suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. ambeed.com The choice of sample preparation technique is therefore critical for developing a reliable method.
Commonly employed techniques for small molecules like this compound include:
Protein Precipitation (PPT): This is a simple and rapid technique where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to denature and precipitate proteins. While efficient for high-throughput screening, it may result in less clean extracts and significant matrix effects.
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. researchgate.net For an acidic compound like this compound, the pH of the aqueous phase would be adjusted to below its pKa to ensure it is in its neutral, more organic-soluble form, facilitating extraction into a solvent like ethyl acetate or methyl tert-butyl ether. ambeed.com LLE generally provides cleaner extracts than PPT.
Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by utilizing a solid sorbent to retain the analyte while interfering components are washed away. For this compound, a mixed-mode or polymeric reversed-phase sorbent could be employed, allowing for a multi-step wash protocol to remove proteins, salts, and phospholipids (B1166683) before eluting the analyte with an appropriate solvent mixture.
The selection of the most suitable technique would be based on the required sensitivity, throughput, and the specific biological matrix being analyzed.
Comparison of Potential Sample Preparation Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation | Protein denaturation and removal by centrifugation. | Fast, simple, low cost. | High matrix effects, less clean extract. |
| Liquid-Liquid Extraction | Partitioning between aqueous and immiscible organic phases. | Cleaner extracts than PPT, good recovery. | More labor-intensive, requires solvent optimization. |
| Solid-Phase Extraction | Analyte retention on a solid sorbent with selective elution. | Cleanest extracts, minimal matrix effects, high recovery. | Higher cost, more complex method development. |
Applications in Preclinical Pharmacokinetic and Pharmacodynamic Studies (Excluding Human Data)
A validated bioanalytical method is essential for characterizing the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of a compound. Pharmacokinetics describes what the body does to the drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics describes what the drug does to the body.
In a preclinical setting, a validated LC-MS/MS method for this compound would be applied to quantify its concentration over time in plasma and various tissues of laboratory animals (e.g., mice, rats) following administration. These concentration-time data are then used to calculate key PK parameters.
Hypothetical Preclinical Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous Dose
| Pharmacokinetic Parameter | Symbol | Hypothetical Value | Unit |
|---|---|---|---|
| Maximum Concentration | Cₘₐₓ | 1250 | ng/mL |
| Time to Maximum Concentration | Tₘₐₓ | 0.25 | h |
| Area Under the Curve | AUC₀-∞ | 3500 | ng·h/mL |
| Elimination Half-life | t₁/₂ | 2.5 | h |
| Volume of Distribution | Vd | 1.8 | L/kg |
| Clearance | CL | 0.5 | L/h/kg |
These PK parameters provide insights into the compound's disposition in the body. For instance, a large volume of distribution might suggest extensive tissue uptake. The clearance rate indicates the efficiency of elimination from the body.
For pharmacodynamic studies, the measured concentrations of this compound in a target tissue or in plasma would be correlated with a specific biological response or biomarker. This PK/PD relationship is crucial for understanding the exposure-response profile of the compound and for informing the design of further preclinical studies.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Roflumilast |
| Maleic Acid |
| Dimethyl Sulfone |
| Acetonitrile |
| Methanol |
| Ethyl Acetate |
Future Research Directions and Potential Academic Applications
Utilization of 3,4-Bis(cyclopropylmethoxy)benzoic Acid as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins and cellular pathways. The structural motifs present in this compound suggest its potential development into a chemical probe. The benzoic acid scaffold is a common feature in many biologically active molecules, and its derivatives have been explored for various therapeutic purposes. researchgate.netnih.gov
Future research could focus on modifying the this compound structure to incorporate reporter tags or reactive groups, transforming it into a probe for identifying and characterizing protein targets. The cyclopropyl (B3062369) groups may offer specific hydrophobic interactions within protein binding pockets, which could be exploited for selective targeting.
Table 1: Potential Modifications for Developing Chemical Probes
| Modification Strategy | Purpose | Potential Benefit |
| Incorporation of a fluorophore | To enable visualization of the probe's localization within cells or tissues | Allows for tracking of the molecule and its biological target(s) |
| Addition of a photo-affinity label | To covalently link the probe to its binding partner upon UV irradiation | Facilitates the identification of direct protein targets |
| Attachment of a biotin (B1667282) tag | To enable affinity purification of the probe-protein complex | Simplifies the isolation and identification of target proteins |
Integration into Fragment-Based Drug Discovery or De Novo Design Paradigms (Preclinical Research)
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery. This approach starts with the identification of small, low-affinity "fragments" that bind to a biological target. These fragments are then optimized and combined to create more potent and selective drug candidates.
The molecular weight and structural simplicity of this compound make it an interesting candidate for inclusion in fragment libraries. The benzoic acid core provides a stable anchor, while the cyclopropylmethoxy groups can explore different regions of a target's binding site.
In de novo design, computational methods are used to design novel molecules with desired properties. The structure of this compound could serve as a starting point or a building block in such computational design strategies, particularly for targets where a central phenyl ring with flexible side chains is desired.
Exploration of Novel Biological Targets or Pathways Modulated by the Benzoic Acid Scaffold
The benzoic acid scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs with diverse biological activities. preprints.org Derivatives of benzoic acid have been shown to target various enzymes, receptors, and signaling pathways. tandfonline.comnih.gov For instance, a related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, has been investigated for its potential in treating pulmonary fibrosis by modulating the TGF-β/Smad signaling pathway. mdpi.com
Given the prevalence of the benzoic acid moiety in bioactive compounds, it is plausible that this compound could interact with novel biological targets. Future research should involve screening this compound against a broad range of assays to identify any potential biological activity. This could uncover new therapeutic opportunities or provide insights into previously unknown biological pathways.
Table 2: Examples of Biological Activities of Benzoic Acid Derivatives
| Derivative Class | Biological Target/Pathway | Therapeutic Area |
| Salicylic acid derivatives | Cyclooxygenase (COX) enzymes | Anti-inflammatory, Analgesic |
| Fibrates | Peroxisome proliferator-activated receptors (PPARs) | Hyperlipidemia |
| Thiazolidinediones | Peroxisome proliferator-activated receptor gamma (PPARγ) | Diabetes |
| Retinoids | Retinoic acid receptors (RARs) | Cancer, Dermatology |
Development of Advanced Materials or Functional Molecules Incorporating the this compound Motif
Beyond its potential biological applications, the structure of this compound could be leveraged in the development of advanced materials. The rigid benzoic acid core combined with the flexible cyclopropylmethoxy side chains could impart unique properties to polymers or liquid crystals. For example, derivatives of benzoic acid have been used to create liquid crystalline materials. nih.gov
The carboxylic acid group can also serve as a handle for further chemical modifications, allowing for the incorporation of this motif into larger molecular architectures. This could lead to the development of new functional molecules with applications in areas such as organic electronics or sensor technology. The specific stereochemistry and conformational flexibility of the cyclopropylmethoxy groups might also influence the self-assembly and packing of these molecules in the solid state, a key factor in determining the properties of materials.
Q & A
Q. What are the optimal synthetic routes for 3,4-bis(cyclopropylmethoxy)benzoic acid, and how can purity be validated?
Methodological Answer: The synthesis of substituted benzoic acid derivatives often involves multi-step protection/deprotection strategies. For example, analogous compounds like 3,5-bis(trifluoromethyl)benzoic acid are synthesized via nucleophilic substitution or ester hydrolysis under controlled conditions . To validate purity, High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., λ = 254 nm) is recommended, as used for certifying >95.0% purity in trifluoromethyl-substituted benzoic acids . Quantitative NMR (¹H, ¹⁹F) is another authoritative method for structural confirmation, as demonstrated for CRM-grade benzoic acid derivatives .
Q. How can researchers characterize the thermal stability and storage conditions of this compound?
Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for assessing thermal stability. For instance, trifluoromethyl-substituted benzoic acids exhibit melting points (mp) between 140–144°C, with decomposition observed above 200°C . Storage conditions should align with analogs like 4-[(3-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}benzyl)oxy]-4-oxobutanoyl CPG resin, which requires refrigeration at 3–8°C to prevent degradation . Stability studies should include periodic HPLC analysis to monitor hydrolytic or oxidative decomposition.
Q. What analytical techniques are most reliable for distinguishing positional isomers of substituted benzoic acids?
Methodological Answer: High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC, HMBC) are indispensable. For example, 3,4-bis(benzyloxy)benzoic acid was structurally confirmed via single-crystal X-ray diffraction and NMR, resolving overlapping signals in the aromatic region . Liquid chromatography-mass spectrometry (LC-MS) platforms, as used for benzoic acid metabolite profiling, can differentiate isomers based on retention times and fragmentation patterns .
Advanced Research Questions
Q. How can this compound be utilized in designing coordination polymers for catalytic applications?
Methodological Answer: The carboxylic acid group in benzoic acid derivatives facilitates coordination with metal ions. For example, Mn(II) coordination polymers synthesized with 3,5-bis(3,4-dicarboxyphenoxy)benzoic acid demonstrated photocatalytic degradation of antibiotics under UV light . Key steps include:
Ligand Design: Introduce electron-withdrawing groups (e.g., cyclopropylmethoxy) to enhance ligand rigidity and metal-binding affinity.
Hydrothermal Synthesis: Optimize solvent (e.g., N-methyl pyrrolidone) and temperature (80–120°C) to control polymer dimensionality .
Photocatalytic Testing: Use UV-vis spectroscopy to monitor antibiotic degradation kinetics (e.g., tetracycline) under controlled light intensity .
Q. What strategies can resolve contradictions in reported metabolic pathways of benzoic acid derivatives?
Methodological Answer: Contradictions in metabolic pathways (e.g., bacterial vs. fungal degradation) require transcriptome analysis and enzyme assays. In Aspergillus niger, the benzoic acid pathway involves:
Hydroxylation: Cytochrome P450 enzymes convert benzoic acid to p-hydroxybenzoic acid .
Ring Cleavage: Protocatechuate 3,4-dioxygenase catalyzes intradiol fission, producing 3-carboxy-cis,cis-muconic acid .
To validate pathways, use gene deletion mutants and LC-MS to track intermediate accumulation .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking with enzymes like cyclooxygenase-2 (COX-2) or cytochrome P450 can simulate binding affinities. For example, caffeic acid derivatives were studied for anti-inflammatory activity using similar models . Pair computational results with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) for validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
